BRD4 Bromodomain Binding: Weak Affinity Profile as a Differentiating Feature
4-(2-Bromophenyl)pyrimidin-2-amine displays a characteristically weak binding affinity for BRD4 bromodomains, a feature that distinguishes it from potent BRD4 inhibitors which typically possess more complex substituents. Specifically, its Kd for BRD4 BD2 is >300,000 nM by fluorescence anisotropy [1], and its Ki for BRD2 BD1 is 17,200 nM [2]. This low intrinsic affinity is a quantifiable baseline; any modified derivative showing enhanced binding can be attributed directly to the appended chemical functionality rather than to the core scaffold. This stands in contrast to the 4-(4-bromophenyl) isomer or more elaborated 4-aryl analogs, which can exhibit higher basal affinity for these targets .
| Evidence Dimension | BRD4 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | >300,000 nM (BRD4 BD2) |
| Comparator Or Baseline | Potent BRD4 inhibitor baseline (e.g., PLK1/BRD4 inhibitor BI-2536: IC50 25 nM ) |
| Quantified Difference | >12,000-fold lower affinity |
| Conditions | Inhibition of poly-His tagged BRD4 bromodomain 2 expressed in E. coli BL21(DE3), fluorescence anisotropy assay. |
Why This Matters
This low affinity establishes the compound as a clean 'non-BET' scaffold, essential for developing kinase inhibitors without confounding epigenetic polypharmacology.
- [1] BindingDB. 'BDBM50148603 Kd for BRD4 BD2.' Data from fluorescence anisotropy assay. View Source
- [2] BindingDB. 'BDBM50148603 Ki for BRD2 BD1.' Data from fluorescence anisotropy assay. View Source
